molecular formula C21H23BrN4O B280444 1-{[3-(3-bromo-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}indoline

1-{[3-(3-bromo-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}indoline

Cat. No. B280444
M. Wt: 427.3 g/mol
InChI Key: RGMHFOMZFDJPBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[3-(3-bromo-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}indoline is a novel chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the indoline family and has a unique structure that makes it suitable for diverse applications.

Mechanism of Action

The mechanism of action of 1-{[3-(3-bromo-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}indoline is not fully understood, but it is believed to work by inhibiting specific enzymes and pathways involved in cancer cell growth and inflammation. The compound has also been shown to disrupt the cell membrane of bacteria and viruses, leading to their death.
Biochemical and Physiological Effects:
1-{[3-(3-bromo-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}indoline has been shown to have several biochemical and physiological effects. In cancer cells, the compound induces cell cycle arrest and apoptosis, leading to the death of cancer cells. The compound has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In bacteria and viruses, the compound disrupts the cell membrane, leading to their death.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-{[3-(3-bromo-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}indoline in lab experiments is its high potency and specificity. The compound has been shown to have significant activity against cancer cells, bacteria, and viruses at low concentrations. However, one of the limitations of using this compound is its relatively high cost and limited availability.

Future Directions

There are several future directions for research on 1-{[3-(3-bromo-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}indoline. One direction is to study the compound's potential use in combination therapy with other anti-cancer agents to enhance its efficacy. Another direction is to explore the compound's potential use in treating other inflammatory conditions, such as arthritis. Additionally, further research is needed to understand the compound's mechanism of action and to optimize its synthesis method to reduce costs and increase availability.
Conclusion:
1-{[3-(3-bromo-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}indoline is a novel compound that has shown significant potential for use in various fields of scientific research. The compound's unique structure and high potency make it a promising candidate for further study in cancer research, anti-inflammatory therapy, and antimicrobial therapy. Further research is needed to fully understand the compound's mechanism of action and to optimize its synthesis method for broader applications.

Synthesis Methods

The synthesis of 1-{[3-(3-bromo-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}indoline involves several steps. The first step is the preparation of 3-(3-bromo-1H-1,2,4-triazol-1-yl)-1-adamantylamine, which is then reacted with indoline-2-carboxylic acid to yield the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

1-{[3-(3-bromo-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}indoline has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research, where the compound has shown significant anti-cancer activity against several types of cancer cells. The compound has also been studied for its potential use as an anti-inflammatory agent, as well as for its ability to inhibit the growth of bacteria and viruses.

properties

Molecular Formula

C21H23BrN4O

Molecular Weight

427.3 g/mol

IUPAC Name

[3-(3-bromo-1,2,4-triazol-1-yl)-1-adamantyl]-(2,3-dihydroindol-1-yl)methanone

InChI

InChI=1S/C21H23BrN4O/c22-19-23-13-26(24-19)21-10-14-7-15(11-21)9-20(8-14,12-21)18(27)25-6-5-16-3-1-2-4-17(16)25/h1-4,13-15H,5-12H2

InChI Key

RGMHFOMZFDJPBL-UHFFFAOYSA-N

SMILES

C1CN(C2=CC=CC=C21)C(=O)C34CC5CC(C3)CC(C5)(C4)N6C=NC(=N6)Br

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C34CC5CC(C3)CC(C5)(C4)N6C=NC(=N6)Br

Origin of Product

United States

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